N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine
CAS No.: 1219980-70-7
Cat. No.: VC3056717
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219980-70-7 |
|---|---|
| Molecular Formula | C13H14ClN3 |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | N-benzyl-6-chloro-N-ethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H14ClN3/c1-2-17(9-11-6-4-3-5-7-11)13-8-12(14)15-10-16-13/h3-8,10H,2,9H2,1H3 |
| Standard InChI Key | KLMMVOBTDDPHEY-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl |
Introduction
N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine is a chemical compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. These compounds are similar to benzene and pyridine but contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific compound , N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine, includes a benzyl group and an ethyl group attached to the nitrogen atom at position 4 of the pyrimidine ring, along with a chlorine atom at position 6.
Synthesis and Applications
While specific synthesis methods for N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine are not detailed in the available literature, pyrimidine derivatives are generally synthesized through condensation reactions involving appropriate precursors. These compounds are of interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties, as seen in other pyrimidine derivatives .
Data Presentation
To effectively present data related to chemical compounds, tables and charts are commonly used. For instance, a table could summarize the chemical properties of related pyrimidine derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume